REACTION_SMILES
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[CH3:19][OH:20].[OH2:18].[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][c:7]([C:10]([OH:11])=[O:12])[n:8][cH:9]1.[S:13](=[O:14])(=[O:15])([OH:16])[OH:17]>>[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][c:7]([C:10](=[O:11])[O:12][CH3:19])[n:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(C(=O)O)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C(=O)O)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |